molecular formula C12H15N5O B7878735 4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one

4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B7878735
M. Wt: 245.28 g/mol
InChI Key: GWIAHNPPGZXZDY-UHFFFAOYSA-N
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Description

4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido[2,3-b]pyrazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. These methods may involve the use of catalysts to enhance reaction efficiency and selectivity. The reaction conditions are optimized to ensure high purity and yield of the final product, often involving steps such as crystallization and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-b]pyrazine: The parent compound, which lacks the piperazine and methyl groups.

    2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one: Similar structure but without the methyl group.

    4-methylpyrido[2,3-b]pyrazin-3(4H)-one: Lacks the piperazine moiety.

Uniqueness

4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3(4H)-one is unique due to the presence of both the piperazine and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and bioactivity compared to its analogs.

Properties

IUPAC Name

4-methyl-2-piperazin-1-ylpyrido[2,3-b]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-16-10-9(3-2-4-14-10)15-11(12(16)18)17-7-5-13-6-8-17/h2-4,13H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIAHNPPGZXZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C(C1=O)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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